Cas no 1262001-75-1 (4-(3-Fluoro-4-methylphenyl)phenol)

4-(3-Fluoro-4-methylphenyl)phenol is a fluorinated aromatic compound featuring a phenol group linked to a 3-fluoro-4-methylphenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and advanced materials. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the methyl group offers additional steric control. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions, polymer synthesis, and ligand design. Suitable for research and industrial applications, this compound is characterized by its robustness and versatility in constructing complex molecular architectures.
4-(3-Fluoro-4-methylphenyl)phenol structure
1262001-75-1 structure
Product Name:4-(3-Fluoro-4-methylphenyl)phenol
CAS No:1262001-75-1
MF:C13H11FO
MW:202.224247217178
MDL:MFCD18312807
CID:1039024
PubChem ID:20724212
Update Time:2025-05-23

4-(3-Fluoro-4-methylphenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-ol
    • 4-(3-fluoro-4-methylphenyl)phenol
    • CS-0194219
    • MFCD18312807
    • 4-hydroxy-3'-fluoro-4'-methyl-[1,1'-biphenyl]
    • 3-Fluoro-4'-hydroxy-4-methylbiphenyl
    • AKOS015907890
    • BS-20411
    • 1262001-75-1
    • DTXSID00609496
    • XVZNGVKCUOUMSI-UHFFFAOYSA-N
    • SCHEMBL1513346
    • 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol
    • 3/'-Fluoro-4/'-Methyl-[1,1/'-biphenyl]-4-ol
    • E91447
    • [1,1'-Biphenyl]-4-ol, 3'-fluoro-4'-methyl-
    • 4-(3-Fluoro-4-methylphenyl)phenol
    • MDL: MFCD18312807
    • Inchi: 1S/C13H11FO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3
    • InChI Key: XVZNGVKCUOUMSI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C)C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 202.079393132g/mol
  • Monoisotopic Mass: 202.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų

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4-(3-Fluoro-4-methylphenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:1262001-75-1)4-(3-Fluoro-4-methylphenyl)phenol
Order Number:A1125641
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:37
Price ($):510.0
Email:sales@amadischem.com

Additional information on 4-(3-Fluoro-4-methylphenyl)phenol

Introduction to 4-(3-Fluoro-4-methylphenyl)phenol (CAS No. 1262001-75-1)

4-(3-Fluoro-4-methylphenyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1262001-75-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of biphenolic derivatives, characterized by its unique structural motif consisting of two aromatic rings connected by a hydroxyl group. The presence of a fluorine atom at the 3-position and a methyl group at the 4-position of one of the phenyl rings introduces distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.

The molecular structure of 4-(3-Fluoro-4-methylphenyl)phenol encompasses a benzene ring substituted with a hydroxyl group at the para position relative to the attached phenyl ring. The second phenyl ring, linked through this hydroxyl group, features a fluorine atom at the meta position and a methyl group at the para position. This specific arrangement imparts both lipophilicity and electronic tunability, which are critical factors in drug design and development. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity in biological targets, while the methyl group contributes to steric hindrance and fine-tuning of pharmacokinetic properties.

In recent years, 4-(3-Fluoro-4-methylphenyl)phenol has been extensively studied for its potential applications in medicinal chemistry. Its biphenolic core structure is reminiscent of natural products such as flavonoids, which are widely recognized for their therapeutic benefits. Researchers have leveraged this scaffold to develop novel compounds with anti-inflammatory, antioxidant, and anticancer properties. The introduction of fluorine and methyl substituents has been shown to modulate the pharmacological activity of the molecule, enhancing its interaction with biological targets while minimizing off-target effects.

One of the most compelling aspects of 4-(3-Fluoro-4-methylphenyl)phenol is its role as a key intermediate in synthesizing more complex pharmacophores. The compound’s reactive hydroxyl group allows for further functionalization via esterification, etherification, or sulfation, enabling the creation of diverse derivatives with tailored biological activities. For instance, researchers have explored its transformation into fluorescent probes for cellular imaging and into potent inhibitors of enzymes involved in disease pathways. These derivatives have shown promise in preclinical studies, highlighting the compound’s versatility as a building block in drug discovery.

The synthesis of 4-(3-Fluoro-4-methylphenyl)phenol typically involves multi-step organic reactions starting from commercially available precursors such as 3-fluorobenzaldehyde and 4-methylbenzyl alcohol. Advanced synthetic methodologies, including cross-coupling reactions like Suzuki-Miyaura coupling or Buchwald-Hartwig coupling, have been employed to construct the biphenolic core with high precision. These synthetic routes not only ensure high yield but also allow for scalability, making CAS No. 1262001-75-1 accessible for industrial applications.

From a computational chemistry perspective, 4-(3-Fluoro-4-methylphenyl)phenol has been subjected to rigorous molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic distribution and hydrogen bonding capabilities, which are crucial for understanding its binding affinity and selectivity. These computational insights have guided experimental efforts toward optimizing lead compounds derived from this scaffold.

The pharmacological profile of 4-(3-Fluoro-4-methylphenyl)phenol has been evaluated across various disease models. Preclinical studies have demonstrated its potential in modulating inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. Additionally, its antioxidant properties have been attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. These findings suggest that derivatives of this compound could be developed into therapeutic agents for conditions like arthritis, neurodegenerative diseases, and cardiovascular disorders.

In conclusion,CAS No. 1262001-75-1 represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique biphenolic framework adorned with fluorine and methyl substituents makes it an attractive candidate for developing novel drugs targeting diverse diseases. Ongoing research continues to uncover new synthetic strategies and pharmacological applications for this molecule, underscoring its importance as a cornerstone in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1262001-75-1)4-(3-Fluoro-4-methylphenyl)phenol
A1125641
Purity:99%
Quantity:25g
Price ($):510.0
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